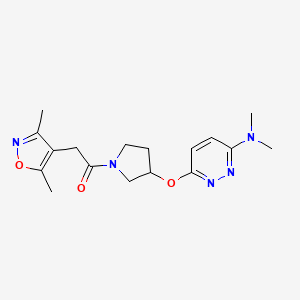

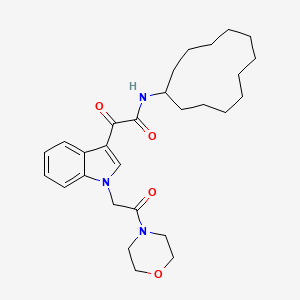

![molecular formula C18H23N3O2S B2927429 N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide CAS No. 1007528-56-4](/img/structure/B2927429.png)

N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide” belongs to the class of organic compounds known as N-phenylureas . These compounds are characterized by a phenyl group linked to one nitrogen atom of a urea group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, an efficient one-pot two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine was achieved by a solvent-free condensation/reduction reaction sequence . The one-pot reductive amination proceeded by the formation in situ of the N-(5-pyrazolyl)imine as a key synthetic intermediate .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using X-Ray crystallographic analysis . The scaffold moiety of the compounds is anchored in the kinase deep pocket and extended with diverse functional groups toward the hinge region and the front pocket .Chemical Reactions Analysis

Chemical reactions involving similar compounds have been studied. For instance, 5-Amino-pyrazoles have proven to be a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, FTIR–ATR and NMR experiments have been used to characterize the synthesized N-heterocyclic amine .Scientific Research Applications

Synthesis and Biological Activity

Research on pyrazole amide derivatives, such as the target compound, has shown promising directions in the design and synthesis of molecules with significant biological activities. For instance, the study by Xi-le Deng et al. (2016) demonstrates the synthesis of new pyrazole amide derivatives with notable insecticidal activity against Helicoverpa armigera (cotton bollworm). This indicates the potential of such compounds in developing environmentally benign pest regulators (Xi-le Deng et al., 2016).

Material Science Applications

In the field of material sciences, compounds with the pyrazole amide structure are explored for their utility in creating advanced materials. Erjun Zhou et al. (2010) synthesized thieno[3,4-b]pyrazine-based monomers for donor−acceptor copolymers, highlighting their application in photovoltaic devices. Such research underlines the role of these compounds in the development of new materials for energy conversion and storage (Erjun Zhou et al., 2010).

Antimicrobial and Anti-inflammatory Properties

The antimicrobial and anti-inflammatory properties of pyrazole derivatives are another area of interest. Research by A. Asiri and Salman A. Khan (2010) on Schiff bases containing pyrazol-5-one demonstrated moderate to good antibacterial activity against common bacterial strains, suggesting their potential in medicinal chemistry for drug development (A. Asiri & Salman A. Khan, 2010).

Chemical Properties and Structural Analysis

Studies also delve into the chemical properties and structural characterizations of similar compounds. For example, N. Burcu Arslan et al. (2015) performed a detailed spectroscopic and structural characterization of p-nitrobenzamide compounds, providing insights into the molecular geometries and vibrational frequencies through experimental and theoretical approaches (N. Burcu Arslan et al., 2015).

Mechanism of Action

Target of Action

Compounds with similar structures have been found to exhibit a broad range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

These interactions can lead to changes in the conformation or function of the target, which can result in the observed biological effects .

Biochemical Pathways

These could include pathways involved in inflammation, cell proliferation, and apoptosis .

Pharmacokinetics

They may be metabolized by the liver and excreted in the urine .

Result of Action

These effects could be due to changes in the function or expression of the compound’s targets .

Action Environment

The action of this compound may be influenced by various environmental factors. For example, the pH and temperature of the environment could affect the compound’s stability and efficacy. Additionally, the presence of other compounds could affect the compound’s absorption and distribution .

Future Directions

The future directions in the research of similar compounds involve their applications in the field of pharmaceutics and medicinal chemistry. 5-Amino-pyrazoles represent a class of promising functional reagents, similar to the biologically active compounds, highlighted with diverse applications especially in the field of pharmaceutics and medicinal chemistry .

properties

IUPAC Name |

N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2S/c1-11-6-12(2)8-13(7-11)17(22)19-16-14-9-24(23)10-15(14)20-21(16)18(3,4)5/h6-8H,9-10H2,1-5H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHBVBIYMEHXELO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NC2=C3CS(=O)CC3=NN2C(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

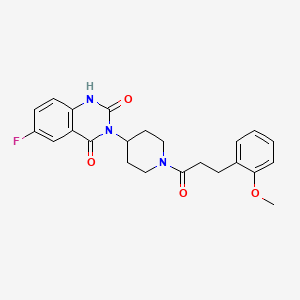

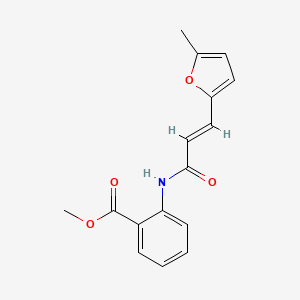

![N-(2-chlorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2927352.png)

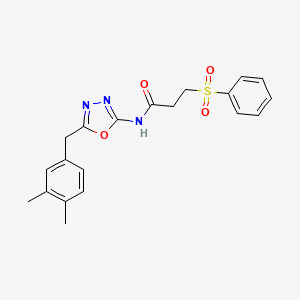

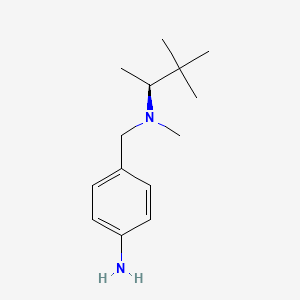

![3-Fluorosulfonyloxy-5-[(4-methylphenyl)-propan-2-ylcarbamoyl]pyridine](/img/structure/B2927353.png)

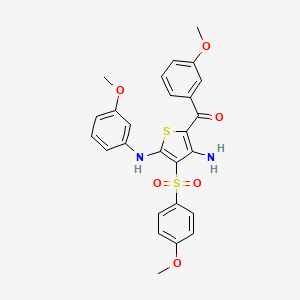

![N-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2927354.png)

![2,6-dichloro-N-[1-(2-chlorophenyl)-1H-pyrazol-3-yl]pyridine-3-carboxamide](/img/structure/B2927357.png)

![5-(4-bromobenzyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2927361.png)

![2-chloro-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B2927368.png)

![N-[(4-Thiophen-3-ylthiophen-2-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2927369.png)